Chloramine

Catalog No.
S574716
CAS No.
10599-90-3
M.F
NH2Cl
ClH2N
M. Wt
51.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloramine

CAS Number

10599-90-3

Product Name

Chloramine

Molecular Formula

NH2Cl
ClH2N

Molecular Weight

51.47 g/mol

InChI

InChI=1S/ClH2N/c1-2/h2H2

InChI Key

QDHHCQZDFGDHMP-UHFFFAOYSA-N

SMILES

NCl

Solubility

Soluble (NTP, 1992)
Soluble in water, alcohol and ether
SOL IN COLD WATER, ETHER; VERY SLIGHTLY SOL IN CARBON TETRACHLORIDE, BENZENE

Synonyms

ammonia chloramine, chloramine, monochloramine

Canonical SMILES

NCl

Description

The exact mass of the compound Chloramine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)soluble in water, alcohol and ethersol in cold water, ether; very slightly sol in carbon tetrachloride, benzene. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Chloramines - Supplementary Records. It belongs to the ontological category of halide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Microbiological Studies:

  • Disinfectant Efficacy: In microbiology research, chloramine is used to study its effectiveness against various microorganisms, including bacteria, viruses, and protozoa. Researchers compare its efficacy with other disinfectants and investigate factors influencing its potency, such as contact time, concentration, and pH .
  • Biofilm Control: Biofilms are complex communities of microorganisms adhering to surfaces. Chloramine's ability to penetrate biofilms makes it a valuable tool in research on biofilm formation, prevention, and control strategies relevant to various fields, including healthcare, food processing, and water treatment .

Environmental Science:

  • Water Quality Monitoring: Chloramine residuals are monitored in treated drinking water to ensure its continued disinfection capability and compliance with regulatory standards. Research in environmental science assesses chloramine's persistence in distribution systems, its potential interactions with other water constituents, and its impact on water quality .
  • Wastewater Treatment: Chloramine can be used as a disinfectant in wastewater treatment plants, particularly for nitrifying activated sludge processes. Research investigates its effectiveness in eliminating harmful bacteria and pathogens while minimizing the formation of harmful disinfection byproducts .

Analytical Chemistry:

  • Chlorine-T: Chloramine-T, a specific type of chloramine, is used as a primary standard in analytical chemistry due to its well-defined structure and stability. Research explores its application in various analytical techniques, including titrimetry, spectrophotometry, and chromatography .
  • Detection and Measurement: Researchers develop and evaluate new methods for detecting and measuring chloramine concentrations in different matrices, such as water, food, and biological samples. This helps ensure accurate assessment of its presence and potential impact in various research areas.

Chloramine is a chemical compound that consists of nitrogen and chlorine, with the general formula NH2Cl\text{NH}_2\text{Cl} for monochloramine, the simplest form. It is categorized as an inorganic chloramine, which is formed through the reaction of ammonia with chlorine or hypochlorous acid. Chloramines can exist in various forms: monochloramine (NH2Cl\text{NH}_2\text{Cl}), dichloramine (NHCl2\text{NHCl}_2), and trichloramine (NCl3\text{NCl}_3). These compounds are notable for their use as disinfectants in water treatment processes due to their effectiveness in killing bacteria and viruses while producing fewer harmful byproducts compared to free chlorine .

  • Formation: Chloramines are produced when ammonia reacts with chlorine or hypochlorous acid. The primary reaction for monochloramine formation is:
    NH3+HOClNH2Cl+H2O\text{NH}_3+\text{HOCl}\rightarrow \text{NH}_2\text{Cl}+\text{H}_2\text{O}
    The pH of the solution influences which chloramine is formed; at higher pH levels, monochloramine predominates, while at lower pH levels, dichloramine and trichloramine are favored .
  • Decomposition: In neutral to mildly alkaline conditions, chloramines can decompose into nitrogen gas and ammonium chloride:
    2NH2ClN2+2NH4Cl2\text{NH}_2\text{Cl}\rightarrow \text{N}_2+2\text{NH}_4\text{Cl}
    This decomposition is relatively slow, with only a few percent of a 0.1 M chloramine solution decomposing over several weeks .
  • Disproportionation: In acidic environments, chloramines can disproportionate to form dichloramine and nitrogen trichloride:
    3NH2Cl2NHCl2+NCl33\text{NH}_2\text{Cl}\rightarrow 2\text{NHCl}_2+\text{NCl}_3
    This reaction highlights the instability of chloramines under varying pH conditions .

Several methods exist for synthesizing chloramines:

  • Direct Chlorination: The most common method involves reacting ammonia with chlorine gas or hypochlorous acid under controlled pH conditions. The ideal pH for producing monochloramine is around 8.4 .
  • Electrochemical Methods: Chloramines can also be synthesized through electrolysis of brine solutions containing ammonia. This method allows for on-site production of chloramines for water treatment purposes.
  • Hydrazine Production: Monochloramine is used industrially in the production of hydrazine through its reaction with excess ammonia under alkaline conditions .

Chloramines have several key applications:

  • Water Disinfection: Widely used in municipal water treatment facilities due to their effectiveness in killing pathogens while minimizing harmful byproducts.
  • Swimming Pools: Employed as a disinfectant to maintain water quality and safety.
  • Industrial Uses: Utilized in various chemical syntheses and as a reagent in organic chemistry for amination reactions .
  • Medical Disinfectants: Certain forms of chloramines, like chloramine-T, are used as disinfectants in healthcare settings due to their broad-spectrum antimicrobial properties .

Research on chloramines has focused on their interactions with organic compounds during disinfection processes. Chloramines can react with various organic materials found in water, leading to the formation of disinfection byproducts such as trihalomethanes and haloacetic acids. Studies indicate that the presence of natural organic matter significantly affects the reactivity and stability of chloramines, influencing their efficacy as disinfectants . Additionally, investigations into the potential health effects of chloramines have highlighted concerns regarding respiratory issues among swimmers exposed to chlorinated pool environments .

Chloramine shares similarities with other nitrogen-chlorine compounds but exhibits unique characteristics that distinguish it from them:

CompoundFormulaProperties/UsesUniqueness
MonochloramineNH₂ClUsed as a disinfectant; stable in waterLess reactive than dichloro- and trichloramines
DichloramineNHCl₂Intermediate disinfectant; less stableMore reactive than monochloramine
TrichloramineNCl₃Strong oxidizing agent; highly toxicVery unstable; primarily a byproduct
Chloramine-TC₇H₈ClNNaO₂SUsed as a reagent in organic synthesisContains sulfonamide group; versatile oxidant

Chloramine's stability under varying pH conditions makes it particularly valuable for long-term disinfection applications compared to its more reactive counterparts .

Physical Description

Chloramine is a colorless to yellow liquid with a strong pungent odor. (NTP, 1992)

Color/Form

YELLOW LIQUID
Colorless liquid

XLogP3

0.1

Melting Point

-87 °F (NTP, 1992)
-66 °C

UNII

KW8K411A1P

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 5 companies with hazard statement code(s):;
H290 (66.67%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (66.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (66.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

On dissolution of the chloramines in the epithelial lining fluid, hypochlorous acid, ammonia, and oxygen-radicals are generated, all of which act as irritants. /Chloramines/

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

10599-90-3
12190-75-9

Wikipedia

Monochloramine
PUBCHEM_57347134

Biological Half Life

Male Sprague-Dawley rats (220-240 g) were given 1.1 mg per animal [36Cl]-labelled chloramine [NH2 36Cl] orally as 3 mL of solution containing 370 mg/L chloramine. ...The absorption and elimination half-lives were 2.5 hr and 38.8 hr, respectively.

Methods of Manufacturing

... N-Chloramines are prepared in pH-controlled reactions by the action of hypochlorous acid or chlorine on ammonium salts.
Reaction of hypochlorous acid or sodium hypochlorite with ammonia
...Unstable water-soluble products formed when ammonium hydroxide reacts with solution of sodium hypochlorite, as when ammonia water and household bleaches are mixed. Decompose to ammonia and hypochlorous acid. /Chloramines/
Hypochlorous acid (HOCl) reacts rapidly with ammonia to form monochloramine...
The production of monochloramine is optimized by a pH range of 7 to 8 and a chlorine-to-ammonia ratio of 5:1 (by weight) or less.

General Manufacturing Information

Chloramide: ACTIVE
During chlorination of water supply for disinfection, chlorine will react with any ammonia in H2O to form inorganic chloramines. ...NH3 is sometimes...added to chlorinated public water supplies to provide a combined available chlorine residual, ie, inorganic chloramines. /Inorganic chloramines/
Chloramine is formed in situ when ammonia and chlorine agents are combined under basic solutions.
Monochloramine has much higher CT values /(the CT value is the product of the disinfectant concentration C in mg/L and the contact time T in minutes required to inactivate a specified percentage (e.g., 99%) of microorganisms)/ than free chlorine and is therefore a poor primary disinfectant. Additionally, it is a poor oxidant and is not effective for taste and odor control or for oxidation of iron and manganese. However, because of its persistence, it is an attractive secondary disinfectant for the maintenance of a stable distribution system residual. The use of disinfectants such as ozone or chlorine dioxide combined with chloramines as a secondary disinfectant appears to be attractive for minimizing disinfectant by-products formation. Monochloramine is the only useful ammonia-chloramine disinfectant.

Analytic Laboratory Methods

Method: Standard Methods 4500-Cl D, Amperometric Titration Method; Analyte: chloramine; Matrix: water; Detection Limit: not provided.
Method: Standard Methods 4500-Cl G, DPD Colorimetric Method; Analyte: chloramine; Matrix: water; Detection Limit: 10 ug/L.
In dairy products, analytical chemistry. /Chloramines/

Interactions

Monochloramine inhibited purified rat liver enzymes, N10-formyl tetrahyrdofolate dehydrogenase (0.56-3.35 uM) and formaldehyde dehydrogenase (2.7-101 uM), in vitro.
Chlorination of water containing HCH, heptachlor, metaphos, or chlorophos with chloramine increased /the/ toxicity of pesticides to mice and rats by conversion of pesticides to more toxic products. Organophoshorus pesticides were enhanced more than organochlorine pesticides. Toxic effects given.

Stability Shelf Life

Unstable

Dates

Modify: 2024-02-18

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